![molecular formula C19H14ClN3O4S B2925249 4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine CAS No. 883248-61-1](/img/structure/B2925249.png)
4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a furan ring, a pyridine ring, and an oxazole ring . These functional groups could potentially confer a variety of chemical and biological properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (oxazole, pyridine, and phenyl rings) and a sulfonyl group. These functional groups could potentially engage in a variety of chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the oxazole ring can participate in nucleophilic substitution reactions, and the sulfonyl group can act as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of multiple aromatic rings could increase its stability and rigidity, while the sulfonyl group could increase its reactivity .Scientific Research Applications
Chemical Synthesis and Derivatization
This compound is involved in the development of efficient synthetic routes and chemical transformations. A notable study demonstrates a metal-free three-component domino reaction for preparing sulfonylated furan derivatives. This process highlights a new strategy for synthesizing related compounds, showcasing excellent functional group tolerance and efficiency (Cui et al., 2018). Similarly, the synthesis and exploration of antiviral activities of related 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides demonstrate the compound's relevance in creating derivatives with potential biological activities (Chen et al., 2010).
Corrosion Inhibition
Research on derivatives of the compound, such as "4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid," shows potential applications in corrosion inhibition. These studies reveal their effectiveness as inhibitors for mild steel corrosion in acidic media, suggesting a practical application in protecting industrial metals (Sappani & Karthikeyan, 2014).
Advanced Organic Synthesis
The compound and its derivatives are crucial in advanced organic synthesis, facilitating the formation of complex molecular structures through metal-free photoredox catalysis. This includes the creation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, demonstrating the compound's role in expanding the toolkit for constructing diverse organic molecules (Ociepa et al., 2018).
Molecular Docking and Biological Evaluation
Some derivatives have been synthesized and evaluated for their anti-inflammatory and antibacterial activities, with molecular docking studies suggesting their potential as templates for anti-inflammatory drugs (Ravula et al., 2016). This indicates the compound's applicability in drug discovery and development processes.
Crystal Engineering and Material Science
The compound is also significant in crystal engineering, where derivatives like "4,4'-sulfonyldiphenol" interact with heteroaromatic amines to form hydrogen-bonded structures. These interactions are crucial for designing materials with specific properties and functions, showcasing the compound's importance in material science and engineering (Ferguson et al., 1999).
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4S/c20-14-5-7-15(8-6-14)28(24,25)19-18(22-12-13-3-1-9-21-11-13)27-17(23-19)16-4-2-10-26-16/h1-11,22H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWDJQPUPFLYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

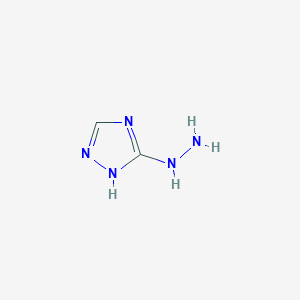
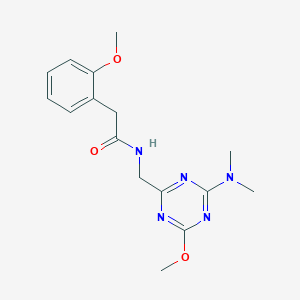
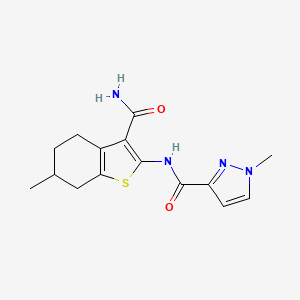
![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B2925171.png)
![5-(2-methylbenzyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925172.png)
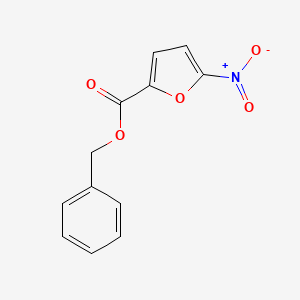
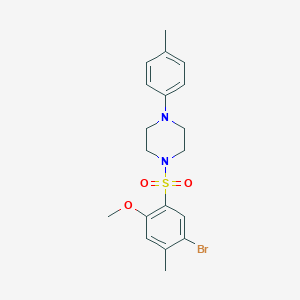
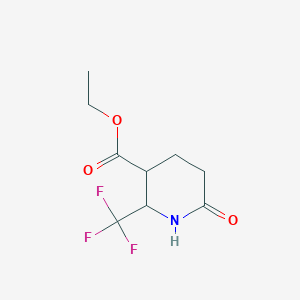

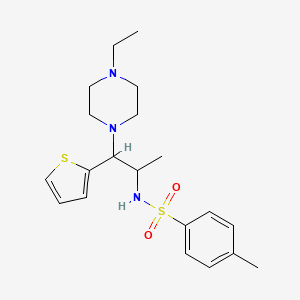
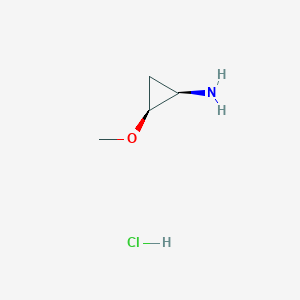
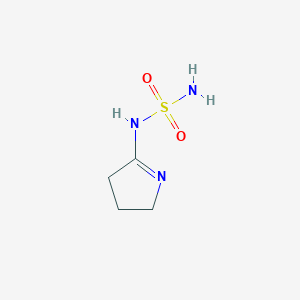
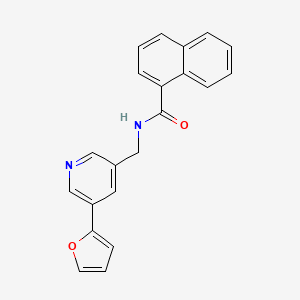
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2925189.png)